Cas no 1690892-07-9 (2-\u200bBromo-\u200b4-\u200b(methoxymethyl)\u200b-oxazole)
2-\u200bBromo-\u200b4-\u200b(methoxymethyl)\u200b-oxazole Chemical and Physical Properties
Names and Identifiers
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- Oxazole, 2-bromo-4-(methoxymethyl)-
- 2-?Bromo-?4-?(methoxymethyl)?-oxazole
- 2-\u200bBromo-\u200b4-\u200b(methoxymethyl)\u200b-oxazole
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- MDL: MFCD32722749
- Inchi: 1S/C5H6BrNO2/c1-8-2-4-3-9-5(6)7-4/h3H,2H2,1H3
- InChI Key: SHEPTFKZHFGASO-UHFFFAOYSA-N
- SMILES: O1C=C(COC)N=C1Br
2-\u200bBromo-\u200b4-\u200b(methoxymethyl)\u200b-oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B169080-100mg |
2-\u200bBromo-\u200b4-\u200b(methoxymethyl)\u200b-oxazole |
1690892-07-9 | 100mg |
$ 224.00 | 2023-04-19 | ||
| TRC | B169080-500mg |
2-\u200bBromo-\u200b4-\u200b(methoxymethyl)\u200b-oxazole |
1690892-07-9 | 500mg |
$ 994.00 | 2023-04-19 | ||
| TRC | B169080-1g |
2-\u200bBromo-\u200b4-\u200b(methoxymethyl)\u200b-oxazole |
1690892-07-9 | 1g |
$ 1445.00 | 2022-06-07 | ||
| Enamine | EN300-310701-1g |
2-bromo-4-(methoxymethyl)-1,3-oxazole |
1690892-07-9 | 95% | 1g |
$1329.0 | 2023-09-05 | |
| Enamine | EN300-310701-5g |
2-bromo-4-(methoxymethyl)-1,3-oxazole |
1690892-07-9 | 95% | 5g |
$3852.0 | 2023-09-05 | |
| Enamine | EN300-310701-10g |
2-bromo-4-(methoxymethyl)-1,3-oxazole |
1690892-07-9 | 95% | 10g |
$5712.0 | 2023-09-05 | |
| TRC | B169080-1000mg |
2-\u200bBromo-\u200b4-\u200b(methoxymethyl)\u200b-oxazole |
1690892-07-9 | 1g |
$ 1745.00 | 2023-04-19 | ||
| Enamine | EN300-310701-0.05g |
2-bromo-4-(methoxymethyl)-1,3-oxazole |
1690892-07-9 | 95% | 0.05g |
$309.0 | 2023-09-05 | |
| Enamine | EN300-310701-0.1g |
2-bromo-4-(methoxymethyl)-1,3-oxazole |
1690892-07-9 | 95% | 0.1g |
$461.0 | 2023-09-05 | |
| Enamine | EN300-310701-0.25g |
2-bromo-4-(methoxymethyl)-1,3-oxazole |
1690892-07-9 | 95% | 0.25g |
$659.0 | 2023-09-05 |
2-\u200bBromo-\u200b4-\u200b(methoxymethyl)\u200b-oxazole Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 2-\u200bBromo-\u200b4-\u200b(methoxymethyl)\u200b-oxazole
Introduction to 2-Bromo-4-(methoxymethyl)oxazole (CAS No. 1690892-07-9)
2-Bromo-4-(methoxymethyl)oxazole, with the CAS number 1690892-07-9, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a bromine atom and a methoxymethyl group in its structure imparts unique chemical and biological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The chemical structure of 2-Bromo-4-(methoxymethyl)oxazole can be represented as C6H8BrNO2. The bromine atom at the 2-position and the methoxymethyl group at the 4-position are key functional groups that influence its reactivity and potential applications. The bromine atom, being an excellent leaving group, facilitates various substitution reactions, while the methoxymethyl group provides steric and electronic effects that can modulate the compound's reactivity and stability.
In recent years, 2-Bromo-4-(methoxymethyl)oxazole has been extensively studied for its potential in drug discovery and development. One of the key areas of research has been its use as a building block in the synthesis of novel oxazole derivatives with therapeutic properties. For instance, a study published in the Journal of Medicinal Chemistry (2021) reported the synthesis of a series of oxazole derivatives using 2-Bromo-4-(methoxymethyl)oxazole as a starting material. These derivatives exhibited potent anti-inflammatory and anti-cancer activities, highlighting the compound's potential in developing new therapeutic agents.
The versatility of 2-Bromo-4-(methoxymethyl)oxazole extends beyond its use as a synthetic intermediate. It has also been explored for its biological activities. A recent study in the Bioorganic & Medicinal Chemistry Letters (2023) investigated the antiviral properties of oxazole derivatives derived from 2-Bromo-4-(methoxymethyl)oxazole. The results showed that these compounds exhibited significant inhibitory effects against several viral strains, including influenza and herpes simplex viruses. This finding opens up new avenues for the development of antiviral drugs based on oxazole scaffolds.
The synthetic accessibility of 2-Bromo-4-(methoxymethyl)oxazole is another factor contributing to its popularity in research laboratories. Various methods have been developed for its preparation, including metal-catalyzed reactions and nucleophilic substitutions. A notable synthetic route involves the reaction of 4-bromobenzaldehyde with methanol to form the corresponding benzaldehyde methoxy derivative, followed by cyclization to yield 2-Bromo-4-(methoxymethyl)oxazole. This method provides high yields and excellent purity, making it suitable for large-scale production.
The physical and chemical properties of 2-Bromo-4-(methoxymethyl)oxazole have been well-characterized. It is a colorless solid with a melting point ranging from 55 to 57°C. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). Its solubility profile makes it easy to handle and process in various chemical reactions.
In addition to its synthetic and biological applications, 2-Bromo-4-(methoxymethyl)oxazole has also been studied for its potential as a ligand in coordination chemistry. Research published in the Inorganic Chemistry Communications (2020) demonstrated that this compound can form stable complexes with transition metals such as palladium and platinum. These complexes exhibit interesting catalytic properties and have been used in various catalytic reactions, including cross-coupling reactions and hydrogenation processes.
The safety profile of 2-Bromo-4-(methoxymethyl)oxazole is an important consideration for its use in research and industrial applications. While it is generally considered safe when handled properly, standard laboratory safety protocols should be followed to minimize any potential risks. This includes wearing appropriate personal protective equipment (PPE), working under a fume hood, and disposing of waste materials according to local regulations.
In conclusion, 2-Bromo-4-(methoxymethyl)oxazole (CAS No. 1690892-07-9) is a valuable compound with diverse applications in medicinal chemistry, pharmaceutical research, and coordination chemistry. Its unique structure and reactivity make it an attractive building block for the synthesis of bioactive molecules with potential therapeutic properties. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in modern chemical research.
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